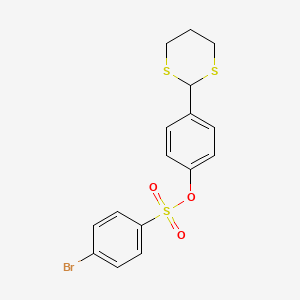

4-(1,3-Dithian-2-yl)phenyl 4-bromobenzenesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(1,3-Dithian-2-yl)phenyl 4-bromobenzenesulfonate, also known as 4-DBS, is a highly versatile organic compound that has numerous applications in scientific research. It is a dithianyl derivative of 4-bromobenzenesulfonate and is used as a building block for the synthesis of various organic compounds. 4-DBS has become increasingly popular in recent years due to its unique properties, which make it an ideal choice for a wide range of lab experiments and applications.

Aplicaciones Científicas De Investigación

Organic Synthesis and Regioselective Reactions

- Background : 4-(1,3-Dithian-2-yl)phenyl 4-bromobenzenesulfonate (referred to as compound 7) is synthesized using organolithium reagents. It belongs to the pyrimidine family, which is commonly found in natural products and synthetic drugs with antibacterial and antimicrobial activities .

- Application : The compound serves as a versatile building block for regioselective reactions. For instance, nucleophilic attack on pyrimidines 1, 3, and 9 using N-methylpiperazine leads to highly regioselective C-4 substituted products. This property is valuable in designing new pharmaceuticals and functional materials .

Hydrophobic Side Chain Introduction for Receptor Binding

- Rationale : The electron-deficient nature of the pyrimidine ring makes it amenable to nucleophilic aromatic substitution (SNAr) reactions. By introducing hydrophobic groups (such as phenyl or 1,3-dithianyl) at the C-4 position, researchers aim to enhance binding affinity with serotonin (5-HT) receptor sites. Interaction with anionic side chains of the receptor neutralizes the positive charge on the ligand bound to the receptor .

1,4-Dithianes as Building Blocks

- Application : 4-(1,3-Dithian-2-yl)phenyl 4-bromobenzenesulfonate can serve as a precursor for synthesizing other compounds containing the dithiane group. These derivatives can be harnessed for controlled carbon–carbon bond formation .

Propiedades

IUPAC Name |

[4-(1,3-dithian-2-yl)phenyl] 4-bromobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO3S3/c17-13-4-8-15(9-5-13)23(18,19)20-14-6-2-12(3-7-14)16-21-10-1-11-22-16/h2-9,16H,1,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYMNIICNPOPIAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(SC1)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,3-Dithian-2-yl)phenyl 4-bromobenzenesulfonate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)hexanoic acid](/img/structure/B2510622.png)

![3-(4-hydroxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2510628.png)

![2-(4-chloro-2-methylphenoxy)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2510629.png)

![7-[(3-chlorophenyl)methyl]-1-ethyl-3,4,9-trimethyl-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purine-6,8-dione](/img/structure/B2510641.png)

![tert-Butyl N-[1-(3-chlorophenyl)cyclopropyl]carbamate](/img/structure/B2510642.png)